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Abstract

Acetomesitylene, systematically known as 2',4',6'-trimethylacetophenone, is an aromatic
ketone characterized by an acetyl group attached to a mesitylene (1,3,5-trimethylbenzene)
ring. This compound serves as a valuable intermediate in organic synthesis and is a subject of
interest in medicinal chemistry due to the biological activities exhibited by its derivatives. This
technical guide provides a comprehensive overview of Acetomesitylene, including its chemical
and physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts
acylation, and an analysis of its spectroscopic characteristics. Furthermore, this document
explores the applications of Acetomesitylene and its analogs, particularly in the context of drug
discovery and development, highlighting their potential as scaffolds for novel therapeutic
agents.

Chemical and Physical Properties

Acetomesitylene is a colorless to light yellow liquid with a distinct aromatic odor.[1] It is
insoluble in water but soluble in organic solvents such as alcohols and ethers.[1] The core
chemical and physical properties are summarized in the table below for easy reference and
comparison.
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Property Value Reference(s)
Molecular Formula C11H140 [2]
Molecular Weight 162.23 g/mol [2]
CAS Number 1667-01-2 [2]
Appearance C.:Ieér colorless to light yellow 1]
liquid
Density 0.975 g/mL at 25 °C
Boiling Point 235-236 °C [1]
Refractive Index (n20/D) 1.517
Flash Point 113 °C (235.4 °F) - closed cup

2-Acetylmesitylene, 2',4',6'-
Synonyms Trimethylacetophenone, [3]

Mesityl methyl ketone

Synthesis of Acetomesitylene

The primary and most efficient method for the synthesis of Acetomesitylene is the Friedel-
Crafts acylation of mesitylene with acetyl chloride, using a Lewis acid catalyst such as
aluminum chloride.[4]

Reaction Scheme
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Figure 1: Overall reaction for the synthesis of Acetomesitylene.

Experimental Protocol: Friedel-Crafts Acylation of
Mesitylene

This protocol is adapted from established literature procedures.[5]

Materials:

Mesitylene (25 g)

Acetyl chloride (freshly distilled, 30 g)

Anhydrous aluminum chloride (freshly prepared, finely powdered, 33 g)

Carbon disulfide (75 g)
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Ice

Concentrated hydrochloric acid (10 mL)

Benzene

Dilute sodium hydroxide solution

Calcium chloride

Procedure:

In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon
disulfide, and 30 g of freshly distilled acetyl chloride.

Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture. The
addition should be controlled to manage the exothermic reaction.

After the addition is complete, gently warm the mixture on a water bath for 15 minutes.
Pour the reaction mixture onto ice and add 10 mL of concentrated hydrochloric acid.

Perform steam distillation on the mixture until no more oily droplets are observed in the
distillate.

Extract the distillate with benzene.
Wash the benzene extract with a dilute sodium hydroxide solution followed by water.
Dry the organic layer over anhydrous calcium chloride.

Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 Q).

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism.
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Figure 2: Simplified mechanism of the Friedel-Crafts acylation.

Spectroscopic Analysis

The structure of Acetomesitylene can be confirmed through various spectroscopic techniques.
The expected data from *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry are
detailed below.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of Acetomesitylene is relatively simple due to the symmetry of the
mesitylene ring.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~6.8 s 2H (meta to the acetyl
group)
~2.4 S 3H Acetyl (CHs) protons
Methyl protons on the
~2.2 s 6H ring (ortho to the
acetyl group)
Methyl proton on the
~2.1 S 3H ring (para to the acetyl

group)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (6, ppm) Assignment

~205-210 Carbonyl carbon (C=0)

~135-140 Aromatic carbons attached to methyl groups
~125-130 Aromatic carbons

~30-35 Acetyl methyl carbon

~20-25 Ring methyl carbons

Infrared (IR) Spectroscopy

The IR spectrum of Acetomesitylene will show characteristic absorption bands for its functional
groups.
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Wavenumber (cm~?)

Intensity

Assignment

3000-2850 Medium-Strong C-H stretching (aliphatic)
C=0 stretching (aromatic
~1700 Strong
ketone)
~1610, ~1575 Medium C=C stretching (aromatic ring)
1450-1350 Medium C-H bending (aliphatic)

Mass Spectrometry (MS)

The mass spectrum of Acetomesitylene will exhibit a molecular ion peak and characteristic

fragmentation patterns.

m/z Fragment lon Description
162 [C11H140]* Molecular ion (M*)
Loss of a methyl radical from
147 [M - CH3]*
the acetyl group
119 [M - COCHs]* Loss of the acetyl group

Applications in Drug Discovery and Development

While Acetomesitylene itself has limited direct therapeutic applications, its core structure is a

valuable scaffold in medicinal chemistry. Acetophenone derivatives have been investigated for

a wide range of pharmacological activities.

As a Precursor for Biologically Active Molecules

Acetomesitylene can be a starting material for the synthesis of more complex molecules with

potential therapeutic value. The acetyl group can be readily modified or used as a handle for

further reactions to build diverse chemical libraries for screening.

Biological Activities of Acetophenone Derivatives
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» Anticancer Activity: Certain derivatives of acetophenone have shown promising anticancer
properties. For instance, some studies have demonstrated that methylated and acetylated
bromophenol derivatives, which share structural similarities with functionalized
acetophenones, can inhibit the viability of leukemia cells and induce apoptosis.[6][7]

e Enzyme Inhibition: Acetophenone derivatives have been identified as potent inhibitors of
various enzymes. For example, certain benzonate derivatives of acetophenone have shown
significant a-glucosidase inhibitory activity, which is relevant for the management of type 2
diabetes.[8]

» Antioxidant Properties: The phenolic nature of some acetophenone derivatives imparts
antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[6]

The general workflow for utilizing a scaffold like Acetomesitylene in drug discovery is outlined
below.
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Figure 3: Drug discovery workflow utilizing a core scaffold.

Conclusion

Acetomesitylene is a synthetically accessible aromatic ketone with well-defined chemical and
spectroscopic properties. Its primary importance lies in its role as a versatile building block in
organic synthesis. For researchers in drug discovery and development, the acetophenone core
structure present in Acetomesitylene offers a promising starting point for the design and
synthesis of novel bioactive compounds with potential applications in treating a range of
diseases. Further exploration of the chemical space around the Acetomesitylene scaffold is

warranted to uncover new therapeutic leads.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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